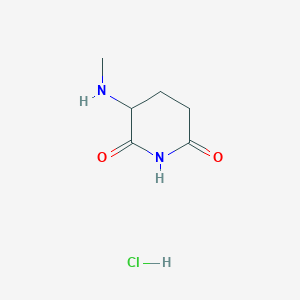

3-(甲基氨基)哌啶-2,6-二酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Methylamino)piperidine-2,6-dione hydrochloride is a chemical compound with potential applications in organic synthesis and pharmaceutical research . It has a molecular weight of 164.59 .

Synthesis Analysis

The synthesis of 3-(Methylamino)piperidine-2,6-dione hydrochloride involves several steps . The process starts with L-Glutamine, which undergoes protection in an alkaline medium to obtain N-tertiary butoxy carbonyl-L-Glutamine . This compound then undergoes cyclization under anhydrous conditions with N-carbonyl dimidazole to obtain N-tertiary butoxy carbonyl-3-amino-2,6-piperidinedione . Finally, the N-tertiary butoxy carbonyl group is removed in an acidic medium, and the product is converted to its hydrochloride salt to obtain 3-amino-2,6-piperidinedione hydrochloride .Molecular Structure Analysis

The molecular formula of 3-(Methylamino)piperidine-2,6-dione hydrochloride is C5H9ClN2O2 . Its average mass is 164.590 Da and its monoisotopic mass is 164.035248 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Methylamino)piperidine-2,6-dione hydrochloride include a molecular weight of 164.59 and a solid physical form . It is stored at room temperature in an inert atmosphere .科学研究应用

- Use Case : Researchers use this compound to create targeted protein degraders, which selectively degrade specific proteins within cells. The terminal amine group allows rapid conjugation with carboxyl-containing linkers, facilitating the development of protein degrader libraries .

- Use Case : Scientists investigate its impact on protein degradation pathways, exploring potential therapeutic applications. Understanding the impact of linker length on PROTAC (PROteolysis TAgeting Chimeras) activity is an active area of research .

- Use Case : Researchers explore 3-(Methylamino)piperidine-2,6-dione hydrochloride as a potential component in PROTAC-based therapies for cancer, neurodegenerative diseases, and other conditions .

- Use Case : Scientists investigate whether this compound can be incorporated into O′PROTACs to modulate gene expression or disrupt protein-DNA interactions .

- Use Case : Medicinal chemists explore its derivatives for drug development, aiming to enhance selectivity, potency, and pharmacokinetic properties .

Protein Degradation Research

Chemical Biology and Drug Discovery

Small-Molecule PROTACs (PROteolysis TAgeting Chimeras)

Destruction of DNA-Binding Proteins

Chemical Synthesis and Medicinal Chemistry

Cereblon Biology and Beyond

安全和危害

作用机制

Target of Action

3-(Methylamino)piperidine-2,6-dione hydrochloride is a functionalized Cereblon ligand . Cereblon is a protein that plays a crucial role in various cellular processes, including embryonic development and the ubiquitin-proteasome system .

Mode of Action

The compound interacts with its target, Cereblon, by binding to it. This binding is facilitated by the terminal amine group present in the compound, which allows rapid conjugation with carboxyl-containing linkers . The interaction between the compound and Cereblon can lead to changes in the function of the protein, potentially influencing the processes in which Cereblon is involved .

属性

IUPAC Name |

3-(methylamino)piperidine-2,6-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-7-4-2-3-5(9)8-6(4)10;/h4,7H,2-3H2,1H3,(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWRJEXSBGYYND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)NC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2540476.png)

![(Z)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540481.png)

![Methyl 2-[(2,5-dichlorobenzoyl)amino]acetate](/img/structure/B2540482.png)

![(Z)-2-Cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2540483.png)

![3-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]phenol](/img/structure/B2540492.png)

![N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide](/img/structure/B2540494.png)

![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2540497.png)